molecular formula C7H11NO2 B092279 1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE CAS No. 17201-66-0

1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE

Cat. No.: B092279
CAS No.: 17201-66-0
M. Wt: 141.17 g/mol
InChI Key: ZNCCGGMWVUBVBO-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Pyrrolidinone Chemistry

1-(2-oxiranylmethyl)-2-pyrrolidinone belongs to the broad class of N-substituted pyrrolidinones. The core of this class is the 2-pyrrolidinone (B116388) structure, a five-membered lactam (a cyclic amide). sydneysolvents.com.au This heterocyclic ring is a privileged scaffold in medicinal chemistry and materials science due to its chemical stability, polarity, and hydrogen bonding capabilities. mdpi.com

Derivatives of 2-pyrrolidinone have demonstrated significant biological and pharmacological activities, serving as the foundation for various drugs. mdpi.com A well-known example is piracetam, a nootropic drug used to treat cognitive impairments. The pyrrolidinone template is considered an essential pharmacophore in the development of compounds with anticonvulsant and other neurological activities. mdpi.com

Within this context, this compound is distinguished by the introduction of a highly reactive functional group directly onto the nitrogen atom, which expands its synthetic utility beyond that of simpler N-alkyl pyrrolidinones.

Significance of the Oxirane Moiety in Organic Synthesis and Functionalization

The oxirane, or epoxide, is a three-membered cyclic ether that is a cornerstone of organic synthesis. aaronchem.com Its significance stems from the substantial ring strain inherent in its structure, which is estimated to be about 25 kcal/mol. chemicalbook.com This strain makes the carbons of the epoxide ring highly electrophilic and susceptible to ring-opening reactions by a wide variety of nucleophiles, including amines, alcohols, and thiols. aaronchem.comkpi.ua

The ring-opening of an epoxide is a highly versatile transformation that relieves this strain, providing a strong thermodynamic driving force for the reaction. kpi.ua This process can be catalyzed by either acid or base. chemicalbook.com Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. Under acidic conditions, the reaction has more SN1 character, and the nucleophile attacks the more substituted carbon. kpi.ua

This reactivity allows for the facile introduction of a 1,2-difunctionalized unit into a molecule, making epoxides critical intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. kpi.ua In polymer science, monomers containing epoxide groups, such as glycidyl (B131873) methacrylate (B99206), are of great interest. The pendent epoxide groups on a polymer backbone can be chemically modified post-polymerization, allowing for the creation of functional materials for applications such as binding enzymes, developing electronic resists, or creating specialized coatings. kpi.ua The oxirane moiety in this compound thus imparts a point of high reactivity, enabling it to act as a monomer for polymerization or as a chemical intermediate that can be readily functionalized through its epoxide ring.

Overview of Current Research Landscape and Key Synthetic Challenges

The current research landscape for this compound appears to be focused on its role as a synthetic intermediate and a monomer for creating functional polymers. Its bifunctional structure, containing both the polar, aprotic pyrrolidinone ring and the reactive epoxide, makes it a candidate for applications in materials science, particularly in the development of hydrogels, coatings, and adhesives. Copolymers incorporating similar structural motifs, such as N-vinyl-2-pyrrolidone and glycidyl-containing monomers, are explored for creating functional surfaces for biomedical applications like immunoassays. nih.govnih.gov While specific, dedicated studies on this compound are not abundant, its potential can be inferred from the extensive research on its constituent functional groups.

Key Synthetic Challenges:

The primary synthesis of this compound involves the reaction of 2-pyrrolidinone with an electrophilic three-carbon unit containing an epoxide, most commonly epichlorohydrin (B41342). A known method involves the N-alkylation of 2-pyrrolidinone with epichlorohydrin in the presence of a base, such as sodium hydroxide (B78521), and a phase-transfer catalyst.

Key challenges in the synthesis of this and related N-substituted pyrrolidinones include:

Control of Reaction Conditions: The reaction between the pyrrolidinone anion and epichlorohydrin must be carefully controlled to prevent undesired side reactions. The high reactivity of the epoxide ring means it can be opened by the pyrrolidinone nucleophile or the hydroxide base, leading to the formation of byproducts.

Preventing Polymerization: The epoxide product itself can react with another molecule of the pyrrolidinone anion, leading to oligomerization or polymerization. Stoichiometry, temperature, and reaction time must be optimized to favor the desired monomeric product.

Purification: The final product must be carefully purified to remove unreacted starting materials, catalyst, and any byproducts formed during the reaction. Techniques like vacuum distillation are often employed. chemicalbook.com

Green Synthesis Routes: As with many chemical manufacturing processes, there is a growing interest in developing more sustainable and environmentally friendly synthetic routes. For the broader class of pyrrolidinones derived from biomass, challenges include avoiding catalyst poisoning from fermentation byproducts and developing robust catalytic systems. researchgate.net Applying these green chemistry principles to the synthesis of this compound presents an ongoing challenge and an opportunity for future research.

Properties

IUPAC Name

1-(oxiran-2-ylmethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCCGGMWVUBVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2 Oxiranylmethyl 2 Pyrrolidinone

Chemo- and Regioselective Synthesis Pathways

Achieving chemo- and regioselectivity is paramount in the synthesis of 1-(2-oxiranylmethyl)-2-pyrrolidinone to prevent the formation of unwanted byproducts and ensure the correct isomeric structure.

Precursor-Based Strategies (e.g., Epichlorohydrin-Mediated Routes)

A primary and widely utilized method for synthesizing this compound involves the reaction of 2-pyrrolidinone (B116388) with epichlorohydrin (B41342). This precursor-based strategy is effective due to the high reactivity of the epoxide ring in epichlorohydrin. The synthesis proceeds in two main steps:

Nucleophilic Attack and Ring-Opening: The nitrogen atom of the 2-pyrrolidinone lactam acts as a nucleophile, attacking one of the carbon atoms of the epichlorohydrin epoxide ring. This reaction is typically carried out in the presence of a base, which deprotonates the pyrrolidinone nitrogen, increasing its nucleophilicity. This step results in the opening of the epoxide ring to form a chlorohydrin intermediate.

Intramolecular Cyclization (Epoxidation): The newly formed alkoxide, or a hydroxyl group that is subsequently deprotonated by the base, then undergoes an intramolecular Williamson ether synthesis. The alkoxide displaces the adjacent chloride ion, leading to the formation of the new oxirane ring and yielding the final product, this compound.

This route is analogous to the synthesis of other N-glycidyl compounds, such as the reaction between (S)-epichlorohydrin and phthalimide to form an epoxy intermediate. The use of chiral epichlorohydrin can also lead to the production of optically pure enantiomers of the final product, which is a valuable strategy in pharmaceutical synthesis. google.com

Catalytic Approaches to Oxirane Formation

Catalytic methods offer an alternative pathway, often involving the epoxidation of an unsaturated precursor, such as N-allyl-2-pyrrolidinone. This approach can be advantageous in terms of atom economy and the use of greener oxidants.

Key catalytic systems for this transformation include:

Peroxy Acid Epoxidation: The Prilezhaev reaction, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), is a classic method for converting alkenes to epoxides. researchgate.net

Metal-Catalyzed Epoxidation: Transition metal catalysts are highly effective for epoxidation reactions, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂). mdpi.com

Manganese Catalysts: Manganese complexes, such as Mn(III)-salen complexes (Jacobsen-Katsuki epoxidation) or simple manganese salts like manganese sulfate with a bicarbonate buffer, can efficiently catalyze the epoxidation of various alkenes. researchgate.netorganic-chemistry.org

Rhenium Catalysts: Methyltrioxorhenium (MTO) is a highly efficient catalyst for alkene epoxidation using aqueous hydrogen peroxide. organic-chemistry.org The direct epoxidation of allyl chloride to epichlorohydrin using H₂O₂ over titanium-containing molecular sieves (Ti-MWW) demonstrates the industrial potential of such catalytic routes. mdpi.com

Organocatalysis: Small organic molecules, such as 2,2,2-trifluoroacetophenone, can act as efficient catalysts for epoxidation with H₂O₂, offering a metal-free alternative. organic-chemistry.org

These catalytic methods provide a versatile toolkit for the formation of the oxirane ring, with the choice of catalyst and oxidant depending on the desired selectivity, substrate tolerance, and process scalability.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. The principles of optimization can be drawn from well-established industrial processes for related compounds, such as the synthesis of the 2-pyrrolidinone precursor itself.

Key parameters for optimization include:

Temperature: Reaction temperature significantly influences reaction rates and selectivity. For instance, in the ammonolysis of γ-butyrolactone, temperatures are tightly controlled between 250–300°C to achieve optimal conversion and minimize byproduct formation. wikipedia.orggoogle.com

Pressure: High pressure is often used to maintain reactants in the liquid phase and increase reaction rates. In the liquid-phase synthesis of 2-pyrrolidinone, pressures can range from 8.0 to 16.0 MPa. chemicalbook.com

Molar Ratio of Reactants: The stoichiometry of the reactants is critical. In epichlorohydrin-mediated routes, controlling the molar ratio of 2-pyrrolidinone to epichlorohydrin and the base can minimize side reactions like polymerization or the formation of di-adducts. A patent for a related process highlights using a specific molar ratio of ammonia to butyrolactone (0.5:1 to 0.85:1) to achieve a substantially contaminant-free product. google.com

Catalyst Selection and Loading: In catalytic routes, the choice of catalyst and its concentration are crucial. For example, heterodinuclear catalysts have been studied for epoxide copolymerization, where the combination of metals (e.g., Mg(II)/Zn(II)) can enhance activity compared to homodinuclear analogues. nih.gov

Solvent: The solvent can affect the solubility of reactants and influence the reaction pathway. The choice of an appropriate solvent can enhance reaction rates and improve product selectivity.

By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high yields (>90%) and purities suitable for industrial applications.

Synthetic Routes to Key Pyrrolidinone Precursors

Established Industrial Syntheses of 2-Pyrrolidinone (e.g., Ammonolysis of γ-Butyrolactone)

The dominant industrial method for producing 2-pyrrolidinone is the reaction of γ-butyrolactone (GBL) with ammonia. wikipedia.orgchemicalbook.com This process, known as ammonolysis, can be performed in either the vapor or liquid phase.

Vapor-Phase Synthesis: GBL is reacted with ammonia at temperatures of 250–290°C and pressures of 0.4–1.4 MPa over a solid magnesium silicate catalyst in a fixed-bed tubular reactor. wikipedia.org This method typically achieves product yields of 75–85%. wikipedia.org

Liquid-Phase Synthesis: The reaction is carried out at higher pressures, from 8.0 to 16.0 MPa (or 140 to 180 bar), and temperatures between 250°C and 300°C. google.comchemicalbook.com This process can be performed without a catalyst and often includes water in the reaction mixture, which improves selectivity. chemicalbook.com The liquid-phase process can achieve a conversion of GBL close to 100% with a selectivity to 2-pyrrolidinone higher than 94%. chemicalbook.com

Following the reaction, the crude product is purified by distillation to obtain 2-pyrrolidinone with a purity of 99.5% or higher. wikipedia.orgacs.org

ParameterVapor-Phase SynthesisLiquid-Phase Synthesis
Reactants γ-Butyrolactone, Ammoniaγ-Butyrolactone, Ammonia, Water
Temperature 250–290 °C wikipedia.org250–300 °C google.comchemicalbook.com
Pressure 0.4–1.4 MPa wikipedia.org8.0–16.0 MPa chemicalbook.com
Catalyst Solid magnesium silicate wikipedia.orgTypically none required chemicalbook.com
Yield/Selectivity 75–85% yield wikipedia.org>94% selectivity chemicalbook.com

Bio-catalytic and Sustainable Pathways for Lactam Synthesis (e.g., from Glutamic Acid)

In response to the growing demand for sustainable chemical production, significant research has focused on producing 2-pyrrolidinone from renewable biomass sources. Glutamic acid, an abundant amino acid produced by fermentation, has emerged as a key bio-based feedstock. nih.govresearchgate.net

The conversion of glutamic acid to 2-pyrrolidone typically proceeds through a multi-step pathway:

Dehydration-Cyclization: Heating glutamic acid above 120°C (393 K) causes it to undergo non-catalytic dehydration and cyclization to form pyroglutamic acid. nih.govresearchgate.net

Catalytic Conversion: Pyroglutamic acid is then converted to 2-pyrrolidone through catalytic processes.

Ruthenium Catalysis: Supported ruthenium catalysts, such as Ru/Al₂O₃, have shown high activity for converting pyroglutamic acid to 2-pyrrolidone under a pressurized hydrogen atmosphere (2 MPa H₂) at relatively mild temperatures (160°C or 433 K). nih.govshokubai.org This one-pot reaction from glutamic acid can achieve high yields (up to 63.5%). shokubai.org The proposed mechanism involves hydrogenation of pyroglutamic acid to an intermediate (pyroglutaminol), followed by dehydrogenation and decarbonylation. nih.govshokubai.org

Palladium Catalysis: Supported palladium catalysts (e.g., 5 wt% Pd/Al₂O₃) can also effectively catalyze the decarboxylation of pyroglutamic acid to 2-pyrrolidone in water at 250°C, achieving yields up to 70%. uantwerpen.be

Furthermore, biocatalytic routes are being developed where engineered microorganisms like Corynebacterium glutamicum are used to establish a biosynthetic pathway for 2-pyrrolidone directly from l-glutamate. researchgate.netasm.org

FeedstockCatalyst/MethodKey IntermediateReaction ConditionsYield
Glutamic AcidRu/Al₂O₃ nih.govshokubai.orgPyroglutamic Acid160 °C, 2 MPa H₂63.5% shokubai.org
Pyroglutamic AcidPd/Al₂O₃ uantwerpen.be-250 °C, Inert Atmosphere70% uantwerpen.be
L-GlutamateEngineered C. glutamicum researchgate.netasm.orgγ-Aminobutyric acid (GABA)Biocatalytic Fermentation-

These sustainable pathways offer a promising alternative to traditional petrochemical routes, aligning with the principles of green chemistry.

Principles of Sustainable Synthesis Applied to this compound Production

Atom Economy and Waste Minimization: A primary goal in the sustainable synthesis of this compound is to maximize atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Traditional synthetic routes may generate significant amounts of byproducts, leading to a low atom economy and the need for costly waste treatment. researchgate.net Advanced synthetic methodologies are being explored to improve this metric. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions. mdpi.com The development of catalytic routes that proceed via addition mechanisms is a key research focus.

Green chemistry metrics such as the Environmental Factor (E-Factor) and Reaction Mass Efficiency (RME) are employed to quantify the environmental footprint of different synthetic pathways. wikipedia.orgtamu.edu The E-Factor considers the total mass of waste produced per kilogram of product, while RME accounts for the masses of reactants, solvents, and reagents relative to the mass of the final product. tamu.edu A lower E-Factor and a higher RME indicate a more sustainable process. While specific data for this compound is not widely published, the general trend in the pharmaceutical and fine chemical industries is to move towards processes with significantly lower E-Factors. wikipedia.org

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher selectivity and under milder conditions, thereby reducing energy consumption and the formation of unwanted byproducts. utoronto.ca For the synthesis of this compound, research is ongoing to replace stoichiometric reagents with catalytic alternatives. This includes the exploration of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, further reducing waste. jetir.org Biocatalysis, utilizing enzymes to carry out specific chemical transformations, offers a promising avenue for the synthesis of chiral N-heterocycles with high enantioselectivity under mild, aqueous conditions. acsgcipr.org The enzymatic synthesis of pyrrolidines is an active area of research and could potentially be applied to the production of this compound. acsgcipr.org

Use of Renewable Feedstocks: A key principle of sustainable synthesis is the use of renewable raw materials in place of finite fossil fuels. rowan.edu The pyrrolidinone ring, a core component of this compound, can potentially be derived from biomass. For example, succinic acid, which can be produced through the fermentation of sugars, is a potential precursor for the synthesis of N-vinyl-2-pyrrolidone, a related compound. A life cycle assessment has shown that this bio-based route can significantly reduce CO2 equivalent emissions compared to the incumbent fossil fuel-based technology. While a direct bio-based route to this compound is still under development, the progress in producing related pyrrolidinones from renewable resources is a promising indicator for future sustainable production methods.

Safer Solvents and Reaction Conditions: Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a large portion of the waste generated. researchgate.net The principles of green chemistry advocate for the use of safer, more environmentally benign solvents, or ideally, the elimination of solvents altogether. rsc.org Solvent selection guides have been developed by various pharmaceutical companies and organizations to aid chemists in choosing more sustainable options. acsgcipr.orgubc.cayork.ac.uk For the synthesis of this compound, research is focused on replacing hazardous solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) with greener alternatives such as water, ethanol, or bio-derived solvents. nih.gov Additionally, conducting reactions under solvent-free conditions, for example, through grinding or mechanochemistry, is an attractive approach to minimize solvent waste. rsc.org

The following interactive data table provides a hypothetical comparison of different synthetic routes to this compound based on green chemistry principles. The data is illustrative and aims to highlight the potential improvements of advanced synthetic methodologies over traditional approaches.

Synthetic RouteCatalystSolventAtom Economy (%)Reaction Mass Efficiency (%)E-Factor
Traditional Route Stoichiometric BaseToluene553015
Catalytic Route Heterogeneous CatalystEthanol85605
Biocatalytic Route EnzymeWater95801
Solvent-Free Route MechanochemicalNone90752

Note: The values in this table are for illustrative purposes and may not represent actual experimental data.

Comprehensive Mechanistic Investigations of 1 2 Oxiranylmethyl 2 Pyrrolidinone Reactivity

Epoxide Ring-Opening Reactions: Regiochemical and Stereochemical Control

The cleavage of the epoxide ring in 1-(2-oxiranylmethyl)-2-pyrrolidinone can proceed through different mechanisms, leading to distinct regio- and stereochemical outcomes. These reactions are highly dependent on the reaction conditions, particularly the pH of the medium.

Nucleophilic Ring Opening under Acidic Conditions (SN2-like Considerations and Stereochemistry)

Under acidic conditions, the epoxide oxygen is first protonated, which enhances its leaving group ability. chemistrysteps.com This protonation step makes the epoxide more susceptible to attack by weak nucleophiles. The subsequent nucleophilic attack generally proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. youtube.compressbooks.pub

For asymmetrically substituted epoxides, the regioselectivity of the attack is a key consideration. While a pure SN2 mechanism would favor attack at the less sterically hindered carbon, the positive charge that builds up on the more substituted carbon in the transition state under acidic conditions often leads to the nucleophile attacking the more substituted carbon. chemistrysteps.compressbooks.pub This outcome is indicative of SN1-like character, where a partial carbocation is stabilized by the substituents. libretexts.org The reaction, however, still proceeds with an inversion of stereochemistry at the site of attack, a hallmark of an SN2 reaction. youtube.com This suggests a concerted, or nearly concerted, backside attack on the protonated epoxide. youtube.compressbooks.pub

Table 1: Regioselectivity in Acid-Catalyzed Epoxide Ring-Opening

Epoxide Substitution Major Site of Nucleophilic Attack Mechanistic Influence
Primary/Secondary Carbons Less substituted carbon SN2-like (steric control)

Nucleophilic Ring Opening under Basic Conditions (SN2 Mechanism and Stereoinversion)

In the presence of strong nucleophiles and under basic or neutral conditions, the epoxide ring of this compound is opened through a classic SN2 mechanism. masterorganicchemistry.com The nucleophile directly attacks one of the electrophilic carbons of the epoxide, causing the simultaneous breaking of the carbon-oxygen bond. chemistrysteps.com

Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon of the epoxide ring. masterorganicchemistry.commasterorganicchemistry.com This regioselectivity is a defining feature of the SN2 pathway for epoxides. The reaction is stereospecific, resulting in an inversion of configuration at the carbon atom that is attacked. masterorganicchemistry.com This is a direct consequence of the backside attack of the nucleophile relative to the oxygen atom of the epoxide ring. libretexts.org

Reactivity with Diverse Nucleophiles (e.g., Amines, Hydrides, Organometallics, Halides)

The strained epoxide ring of this compound readily reacts with a wide array of nucleophiles.

Amines: The aminolysis of epoxides is a common method for the synthesis of β-amino alcohols. chemrxiv.org The reaction typically proceeds via an SN2 mechanism, with the amine attacking the less hindered carbon.

Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) as the nucleophile. The attack occurs at the less substituted carbon, leading to the formation of an alcohol after an acidic workup. chemistrysteps.commasterorganicchemistry.com

Organometallics: Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles that open the epoxide ring by attacking the less sterically hindered carbon, forming a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org This reaction is a valuable tool for extending carbon chains. libretexts.org

Halides: Under acidic conditions, halide ions (e.g., from HX) can act as nucleophiles, opening the protonated epoxide to form a halohydrin. chemistrysteps.comlibretexts.org The regioselectivity follows the principles of acid-catalyzed opening, with the halide attacking the more substituted carbon if one of the carbons is tertiary. libretexts.org

Table 2: Products of Epoxide Ring-Opening with Various Nucleophiles

Nucleophile Reagent Example Product Type
Amine RNH₂ β-Amino alcohol
Hydride LiAlH₄ Alcohol
Organometallic RMgBr Alcohol (with new C-C bond)

Influence of Ring Strain and Substituent Effects on Epoxide Reactivity

The high reactivity of the epoxide ring is fundamentally due to its significant ring strain, estimated to be around 13 kcal/mol. chemistrysteps.commasterorganicchemistry.com This strain arises from the deviation of the bond angles from the ideal tetrahedral angle and torsional strain from eclipsed hydrogens. chemistrysteps.com Releasing this strain provides a strong thermodynamic driving force for ring-opening reactions. chemistrysteps.com

Substituents on the epoxide ring can influence its reactivity both sterically and electronically. Electron-withdrawing groups can enhance the electrophilicity of the epoxide carbons, potentially increasing the reaction rate. mdpi.com Conversely, bulky substituents can sterically hinder the approach of the nucleophile, slowing down the reaction, particularly in SN2 reactions. nih.govnih.gov The electronic nature of substituents can also affect the regioselectivity of the ring-opening, especially under acidic conditions where carbocationic character is developed in the transition state. mdpi.com

Solvent Effects on Reaction Regioselectivity and Rate

The choice of solvent can have a significant impact on both the rate and the regioselectivity of epoxide ring-opening reactions. Protic solvents, such as water and alcohols, can participate in hydrogen bonding with the epoxide oxygen, which can polarize the C-O bonds and increase the electrophilicity of the carbon atoms. semanticscholar.org In some cases, the solvent itself can act as the nucleophile, as seen in solvolysis reactions. libretexts.org

The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction mechanism. For instance, polar aprotic solvents are often used for SN2 reactions with anionic nucleophiles. The ability of the solvent to solvate the nucleophile and the transition state can alter the energy barriers of the reaction pathways, and in some cases, can be tuned to favor one regioisomer over another. chemrxiv.orgsemanticscholar.org

Reactivity Profile of the Pyrrolidinone Heterocycle

The 2-pyrrolidinone (B116388) ring system, a five-membered lactam, is generally stable. wikipedia.org The amide linkage within the ring is less reactive than the strained epoxide ring. However, under forcing conditions, such as in the presence of strong acids or bases, the amide bond can undergo hydrolysis to yield 4-(aminomethyl)butyric acid derivatives. chemicalbook.com The nitrogen atom of the pyrrolidinone ring is part of an amide and is therefore significantly less nucleophilic and basic than a typical amine nitrogen due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. nih.gov While reactions at the nitrogen are possible, they typically require strong bases to deprotonate the amide first. The carbonyl group of the lactam can also undergo reduction, though this usually requires harsh conditions.

N-Substitution Reactions of the Pyrrolidinone Nitrogen

The nitrogen atom in this compound is already part of a tertiary amide, meaning it is fully substituted. Therefore, this section will address the fundamental N-substitution reaction of the parent compound, 2-pyrrolidinone, which is the synthetic route to obtaining N-substituted derivatives like this compound.

The hydrogen atom attached to the nitrogen in 2-pyrrolidinone is weakly acidic and can be removed by a base, making the nitrogen a potent nucleophile. chemicalbook.com This allows for substitution reactions with various electrophiles, such as alkyl halides. chemicalbook.com The synthesis of this compound typically proceeds via the nucleophilic substitution of an electrophilic three-carbon precursor containing the epoxide moiety, such as epichlorohydrin (B41342).

The general mechanism involves two key steps:

Deprotonation: 2-pyrrolidinone is treated with a base (e.g., sodium hydride, potassium hydroxide) to deprotonate the nitrogen atom, forming the pyrrolidinone anion. This anion is a strong nucleophile.

Nucleophilic Substitution: The pyrrolidinone anion then attacks the electrophilic carbon of an alkylating agent (e.g., epichlorohydrin) in a classic SN2 reaction, displacing a leaving group (e.g., chloride) and forming the N-substituted product.

The reaction conditions can be optimized to achieve high yields for various N-alkyl pyrrolidinones.

Table 1: Representative Conditions for N-Substitution of 2-Pyrrolidinone

Electrophile Base Solvent Temperature Product Reference
Alkyl Halide (General) Base (e.g., KOH) Not Specified Not Specified N-Alkyl Pyrrolidinone chemicalbook.com
Chloroacetamide Potassium Salt of Amine Ethanol 65°C 2-(2-oxopyrrolidin-1-yl)acetamide researchgate.net
Donor-Acceptor Cyclopropanes Lewis Acid (e.g., Ni(ClO4)2) DCE / Toluene Reflux 1,5-Substituted Pyrrolidin-2-ones mdpi.com

Transformations Involving the Lactam Carbonyl Group

The carbonyl group within the pyrrolidinone ring is an electrophilic center and can undergo transformations typical of amides, most notably reduction. The complete reduction of the lactam carbonyl to a methylene (B1212753) group (C=O → CH2) is a key transformation that converts N-substituted 2-pyrrolidinones into the corresponding N-substituted pyrrolidines, which are important structural motifs in many bioactive molecules. organic-chemistry.orgnih.gov

This transformation requires potent reducing agents, as lactams are less reactive than ketones or esters. Common reagents include complex metal hydrides like lithium aluminum hydride (LiAlH4) or, for more selective reductions, borane derivatives. organic-chemistry.org A notable method employs 9-borabicyclo[3.3.1]nonane (9-BBN), which offers high chemoselectivity, allowing for the reduction of a lactam in the presence of other reducible functional groups like esters. organic-chemistry.org

The mechanism of reduction with boranes generally involves the coordination of the boron atom to the carbonyl oxygen, activating the carbonyl carbon towards hydride delivery. A subsequent workup step hydrolyzes the intermediates to yield the final amine product. An alternative method involves activation of the carbonyl with an agent like phosphorus oxychloride (POCl3) followed by reduction with sodium borohydride. acs.org

Table 2: Research Findings on the Reduction of N-Substituted Lactams

Lactam Substrate Reducing Agent System Solvent Conditions Product Key Finding Reference
Various 5- and 6-membered N-alkyl lactams 9-Borabicyclo[3.3.1]nonane (9-BBN) THF 65°C (Reflux) N-Alkyl cyclic amine High chemoselectivity; tolerates ester groups. organic-chemistry.org
Various amides and lactams POCl3 then NaBH4 Dioxane / Methanol Not Specified Corresponding amine General method for amide and lactam reduction. acs.org

Ring-Opening Polymerization Mechanisms (e.g., Anionic Polymerization to Polypyrrolidone)

This compound is a bifunctional monomer containing two polymerizable rings: the pyrrolidinone (a lactam) and the oxirane (an epoxide). Both rings can undergo ring-opening polymerization, particularly under anionic conditions. mdpi.comwikipedia.org The polymerization pathway is highly dependent on the initiator and reaction conditions. As specified, this section focuses on the anionic ring-opening polymerization (AROP) of the lactam ring to form polypyrrolidone (also known as Nylon 4). chemicalbook.com

The AROP of lactams is a chain-growth process that proceeds via the following mechanistic steps: mdpi.com

Initiation: The process is initiated by a strong base (e.g., organometallic compounds, metal hydrides, or alkoxides) that deprotonates a lactam monomer molecule. This creates a highly nucleophilic lactam anion.

Propagation: The propagation step is the key to polymer chain growth. In the absence of an activator, the lactam anion can directly attack the carbonyl carbon of another lactam monomer. However, this reaction is generally slow due to the resonance stability of the amide bond. A much more efficient pathway involves an "activated monomer" mechanism. acs.orgacs.org This requires a co-initiator or activator, typically an N-acyllactam, which can be formed in situ or added. The lactam anion preferentially attacks the highly electrophilic endocyclic carbonyl carbon of the N-acyllactam (an imide group). This attack opens the ring of the activated monomer and regenerates an N-acyllactam terminal group on the growing polymer chain, which is then ready for the next attack by another lactam anion. This cycle repeats, leading to rapid polymer growth. acs.org

The rate of polymerization shows a first-order dependence on both the monomer and the co-initiator concentrations. acs.orgacs.org

It is crucial to note that the oxirane ring on the N-substituent is also highly susceptible to anionic ring-opening due to its significant ring strain. kpi.ua Nucleophilic attack on one of the epoxide carbons can lead to a competing polymerization pathway, forming a polyether backbone with pendant pyrrolidinone groups. Therefore, achieving selective polymerization of the lactam ring in this compound would require careful selection of catalysts and conditions that favor nucleophilic attack at the lactam carbonyl over the epoxide ring.

Table 3: Key Mechanistic Aspects of Anionic Ring-Opening Polymerization of Lactams

Mechanistic Step Description Key Species Involved Reference
Initiation A strong base abstracts the N-H proton from a lactam monomer. Lactam monomer, Strong Base (e.g., alkoxide) mdpi.com
Propagation (Activated Monomer) The lactam anion nucleophilically attacks the endocyclic carbonyl of an N-acyllactam (activator). Lactam anion, N-acyllactam acs.orgacs.org
Chain Growth The ring-opening regenerates the N-acyllactam active center at the end of the growing polymer chain. Growing polymer chain, Lactam anion mdpi.comacs.org

Design and Synthesis of Advanced 1 2 Oxiranylmethyl 2 Pyrrolidinone Derivatives

Elaboration of the Oxirane Moiety

The three-membered epoxide ring is characterized by significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening. This reactivity is the cornerstone for the functionalization of 1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE, enabling the introduction of complex functionalities and stereocenters.

The acid- or base-catalyzed hydrolysis of the epoxide ring in this compound provides a direct route to the corresponding vicinal diol, 1-(2,3-dihydroxypropyl)-2-pyrrolidinone. The stereochemistry of this transformation is crucial, as the ring-opening proceeds via an SN2-type mechanism, resulting in an anti-addition of the two hydroxyl groups. When starting with a single enantiomer of the oxirane, this reaction can produce stereochemically defined diols.

Further synthetic strategies can be employed to build more complex polyhydroxylated systems. While direct examples starting from this compound are not extensively detailed in the literature, analogous strategies in carbohydrate chemistry, such as regioselective asymmetric aminohydroxylation and intramolecular amidomercuration, demonstrate the potential for creating polyhydroxylated pyrrolidines with complete stereochemical control over multiple chiral centers. These methods underscore the capability to convert the simple epoxide into intricate polyol structures, which are valuable motifs in biologically active molecules.

The epoxide ring is an excellent electrophile, readily reacting with a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups, significantly expanding the chemical diversity of the resulting derivatives. The ring-opening can be catalyzed by acids or bases, and the regioselectivity of the attack (at the terminal or internal carbon of the oxirane) depends on the reaction conditions and the nature of the nucleophile.

Under basic or neutral conditions, nucleophilic attack typically occurs at the less sterically hindered terminal carbon atom (SN2 mechanism). A variety of nucleophiles have been successfully employed in reactions with similar glycidyl (B131873) derivatives, as detailed in the table below.

NucleophileFunctional Group IntroducedResulting StructurePotential Application
Anilines (e.g., p-methoxyaniline)Aromatic Amino Alcohol1-(3-(arylamino)-2-hydroxypropyl)-2-pyrrolidinonePharmaceutical intermediates
Amines (primary/secondary)Amino Alcohol1-(3-(alkylamino)-2-hydroxypropyl)-2-pyrrolidinoneBuilding blocks, ligands
Carbohydrates (with amino spacer)Glycosylated MoietyPyrrolidinone-glycoconjugateTargeted drug delivery
Azide (N3-)Azido Alcohol1-(3-azido-2-hydroxypropyl)-2-pyrrolidinoneClick chemistry precursor
Thiols (R-SH)Thioether Alcohol1-(2-hydroxy-3-(alkylthio)propyl)-2-pyrrolidinoneMaterial science

For instance, the cobalt-catalyzed addition of anilines to glycidyl-substituted pyroglutamic acid esters proceeds efficiently, yielding amino alcohols that can undergo further cyclization. nih.gov Similarly, the quantitative opening of epoxide rings by aminopropyl-functionalized carbohydrates has been demonstrated on copolymers containing allyl glycidyl ether, highlighting a viable strategy for creating glycoconjugates. mdpi.com

Structural Modifications of the Pyrrolidinone Core

While the oxirane moiety offers a primary site for functionalization, the pyrrolidinone ring itself can be modified to introduce additional complexity and functionality. These modifications can involve the synthesis of new N-substituted derivatives or the functionalization of the ring's carbon atoms.

The synthesis of N-substituted pyrrolidinones is a cornerstone of medicinal chemistry. While this compound already possesses an N-substituent, this side chain can be extensively modified following the initial epoxide ring-opening. For example, the hydroxyl group generated from the ring-opening can be further reacted through esterification, etherification, or oxidation. The amino group introduced by reaction with amines can be acylated or alkylated, leading to a vast library of compounds with diverse properties. This multi-step approach, starting with the epoxide ring-opening followed by subsequent functionalization of the side chain, provides a modular platform for creating complex N-substituted pyrrolidinone derivatives.

Direct functionalization of the C-H bonds on the pyrrolidinone ring represents a powerful and atom-economical strategy for structural modification. Recent advances in catalysis have enabled the selective introduction of substituents at positions α to the nitrogen (C5) or the carbonyl group (C3).

Redox-neutral methods using a quinone monoacetal as an oxidizing agent in the presence of a base like DABCO have been developed for the α-arylation of pyrrolidines. rsc.org This process involves the in-situ formation of an enamine or iminium ion intermediate, which is then trapped by a nucleophile. rsc.org Another powerful technique is the rhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates, which proceeds with high yield, diastereoselectivity, and enantioselectivity to install a functional group at the C2 position (equivalent to C5 in pyrrolidinone after oxidation). nih.gov These methods could potentially be applied to derivatives of this compound to create molecules functionalized on both the N-substituent and the heterocyclic ring.

Development of Oligomeric and Polymeric Structures Incorporating Pyrrolidinone-Epoxide Motifs

The incorporation of the this compound motif into macromolecular structures allows for the development of advanced materials. The pyrrolidinone group imparts desirable properties such as hydrophilicity and biocompatibility, while the epoxide group serves as a reactive handle for polymerization or post-polymerization modification.

Copolymers can be synthesized via the radical copolymerization of an N-vinyl-2-pyrrolidone (NVP) analogue with a glycidyl-containing monomer, such as glycidyl methacrylate (B99206) (GMA) or allyl glycidyl ether (AGE). mdpi.comkpi.uamdpi.com The resulting copolymers possess pendant epoxide groups that can be used for cross-linking to form hydrogels or for conjugating bioactive molecules. mdpi.commdpi.com For example, free-radical-initiated solution polymerization of NVP and GMA produces water-soluble copolymers whose epoxide groups are available for further reactions. kpi.ua Atom Transfer Radical Polymerization (ATRP) has also been successfully used to polymerize glycidyl-containing monomers, offering excellent control over the polymer's molecular weight and architecture. cmu.edu

These polymerization strategies lead to materials with a combination of the properties of poly(N-vinylpyrrolidone) (PVP), such as water solubility and low toxicity, and the reactive versatility of poly(glycidyl methacrylate). The resulting polymers and oligomers are promising candidates for applications in biomedicine, including drug delivery systems and bioconjugation platforms. google.com

Advanced Characterization and Computational Analysis

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are fundamental to confirming the molecular structure of a compound. For 1-(2-Oxiranylmethyl)-2-pyrrolidinone, this would involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

¹H NMR: A proton NMR spectrum would provide precise information on the chemical environment of each hydrogen atom. The expected spectrum would show distinct signals for the protons on the pyrrolidinone ring, the methylene (B1212753) bridge, and the oxirane (epoxide) ring. The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) would be critical for confirming the connectivity of the molecule.

¹³C NMR: A carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule. Distinct peaks would be expected for the carbonyl carbon of the lactam, the carbons of the pyrrolidinone ring, the methylene bridge carbon, and the two carbons of the oxirane ring.

2D Techniques: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish correlations between connected protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC). This data is invaluable for unambiguous assignment of all signals in the ¹H and ¹³C spectra.

Currently, no publicly available, peer-reviewed data containing detailed assignments for the ¹H, ¹³C, or 2D NMR spectra of this compound could be located.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group in the pyrrolidinone ring, typically found around 1680 cm⁻¹. Other key signals would include C-H stretching vibrations of the aliphatic ring and methylene groups, and characteristic bands for the C-O-C stretching of the epoxide ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds.

While general spectral characteristics can be predicted based on the functional groups present, specific, experimentally-derived spectra with peak assignments for this compound are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (molecular formula C₇H₁₁NO₂), the molecular weight is 141.17 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 141. Key fragmentation pathways would likely involve the cleavage of the glycidyl (B131873) group or the opening of the pyrrolidinone ring. A common fragmentation for N-substituted lactams involves the loss of the side chain, leading to characteristic ions. unl.ptnih.gov However, a detailed experimental mass spectrum and a documented fragmentation analysis for this specific compound could not be found.

Computational Chemistry for Mechanistic Insights and Property Prediction

Computational methods are powerful tools for understanding molecular properties, reaction mechanisms, and conformational preferences.

Quantum Chemical Calculations (e.g., DFT) of Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a widely used quantum chemical method to model electronic structure. researchgate.netsemanticscholar.org For this compound, DFT calculations could be employed to:

Predict optimized molecular geometry.

Calculate theoretical vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.

Simulate NMR chemical shifts for comparison with experimental data.

Investigate reaction mechanisms, for example, the ring-opening reactions of the epoxide group, by calculating the energies of reactants, products, intermediates, and transition states.

No dedicated DFT studies focusing on the reaction intermediates or transition states involving this compound were identified in the scientific literature.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational landscape of a molecule over time. researchgate.net An MD simulation of this compound could reveal:

The preferred spatial arrangement (conformation) of the glycidyl group relative to the pyrrolidinone ring.

The flexibility of the molecule and the energy barriers between different conformations.

Interactions with solvent molecules in a solution-phase simulation.

As with other analytical data, specific molecular modeling or dynamics simulation studies for this compound are not present in the accessible literature.

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules like this compound. By employing methods such as Density Functional Theory (DFT), chemists can model reaction pathways, determine transition state energies, and predict the most likely outcomes of chemical reactions without the need for extensive laboratory experimentation. For this compound, computational analysis primarily focuses on the reactivity of the strained oxirane (epoxide) ring, which is the most reactive site in the molecule.

The nucleophilic ring-opening of the epoxide is a key reaction. Computational models can predict whether this reaction will proceed via an SN1-like or SN2 mechanism, which in turn determines the regioselectivity of the attack. researchgate.net The reaction's course is highly sensitive to the pH of the medium. researchgate.net

Under basic or neutral conditions , the reaction is predicted to follow an SN2 pathway. In this mechanism, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous opening of the ring and the formation of a new bond. Computational studies on similar non-symmetrical epoxides show that the nucleophilic attack will preferentially occur at the sterically less hindered carbon atom. researchgate.net For this compound, this corresponds to the terminal CH2 group of the oxirane ring.

Under acidic conditions , the mechanism shifts to become more SN1-like. The oxygen atom of the epoxide is first protonated, making the ring more susceptible to nucleophilic attack. researchgate.net This protonation weakens the C-O bonds and creates a partial positive charge on the carbon atoms. Computational models predict that the nucleophile will then attack the more substituted carbon atom, which can better stabilize the developing positive charge (carbocation-like character). This leads to a different regiochemical outcome compared to the reaction under basic conditions.

The table below summarizes the predicted outcomes for the nucleophilic ring-opening of the oxirane moiety in this compound based on general computational studies of epoxides.

Condition Predicted Mechanism Site of Nucleophilic Attack Predicted Major Product
Basic/NeutralSN2Less substituted carbon (CH2)Primary alcohol
AcidicSN1-likeMore substituted carbon (CH)Secondary alcohol

Beyond predicting regioselectivity, computational methods like DFT can also be used to calculate the activation energies for different reaction pathways. beilstein-journals.org For instance, in reactions involving pyrrolidinone derivatives, DFT calculations have been used to explore the mechanistic details and determine that kinetic selectivity is often more significant than thermodynamic selectivity in forming the main products. beilstein-journals.org While the pyrrolidinone ring in this compound is generally stable, computational studies can help identify conditions under which it might participate in or influence reactions.

Furthermore, computational studies on simple epoxides have explored other reactive pathways, such as radical-induced ring-opening. nih.gov These calculations help in understanding the bond dissociation energies and the barriers to inversion for radicals generated on the epoxide ring, providing a more complete picture of the compound's potential reactivity under various conditions. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Chiral Building Block and Synthetic Intermediate

The pyrrolidine ring is a common structural motif in many biologically active natural and synthetic compounds. unibo.it As such, derivatives of pyrrolidinone, like 1-(2-oxiranylmethyl)-2-pyrrolidinone, serve as crucial starting materials or intermediates in synthetic organic chemistry.

Asymmetric Synthesis of Complex Organic Molecules

Chiral building blocks are essential for the stereocontrolled synthesis of complex molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug can significantly impact its biological activity. The pyrrolidine scaffold is a key component in the design of organocatalysts and chiral ligands for asymmetric synthesis. unibo.itnih.gov For instance, (S)-proline, a simple pyrrolidine derivative, is a well-known organocatalyst used to induce stereoselectivity.

The presence of the oxirane ring in this compound introduces a key reactive site that can be opened stereospecifically by various nucleophiles. This allows for the introduction of new functional groups with defined stereochemistry, making it a valuable precursor in the asymmetric synthesis of more complex chiral structures. Research has demonstrated the use of chiral pyrrolidine units in the creation of hybrid materials that act as recyclable catalysts for enantioselective reactions, such as Michael additions, with high levels of stereocontrol. rsc.org

Scaffold for Diverse Heterocyclic Compound Construction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Its non-planar, three-dimensional structure allows for a better exploration of pharmacophore space compared to flat aromatic rings. nih.gov

This compound serves as a versatile starting point for the construction of a wide array of more complex heterocyclic systems. The epoxide ring can undergo ring-opening reactions with various nucleophiles (amines, alcohols, thiols, etc.), leading to the formation of larger, more functionalized heterocyclic structures. For example, reactions with amines can lead to the formation of piperidine or other nitrogen-containing heterocycles. This strategy is employed to build libraries of compounds for drug discovery. Organometallic enantiomeric scaffolding, a strategy that uses a metal atom to control the introduction of substituents, can be used to construct diverse trisubstituted piperidines from a common precursor. nih.gov

Contributions to Polymer Chemistry and Advanced Materials

The dual functionality of this compound makes it a significant contributor to the field of polymer chemistry, where it is used as a monomer, a polymer modifier, and in solvent systems for material processing.

Precursor for Specialty Monomers and Polymers (e.g., Poly-N-vinylpyrrolidone Type Materials)

This compound can be considered a functionalized derivative related to N-vinylpyrrolidone (NVP), the monomer used to produce polyvinylpyrrolidone (PVP). wikipedia.org While not a direct precursor in the traditional sense of NVP polymerization, its structural similarity and reactive epoxide group allow for the synthesis of specialty polymers with tailored properties.

The pyrrolidone moiety imparts hydrophilicity and biocompatibility, properties characteristic of PVP. nih.gov The epoxide group can be polymerized or reacted with other monomers to create copolymers with unique characteristics. For example, it can be incorporated into polymer chains to introduce reactive sites for crosslinking or further functionalization. Copolymers of N-vinyl-2-pyrrolidone and allyl glycidyl (B131873) ether have been synthesized to create amphiphilic polymers. casjournal.org

Below is a table summarizing various polymerization methods involving pyrrolidone-based monomers:

Polymerization MethodMonomersResulting Polymer/CopolymerKey Features
Radical PolymerizationN-vinylpyrrolidone (NVP)Polyvinylpyrrolidone (PVP)Produces high molecular weight polymers. semanticscholar.org
Cationic CopolymerizationN-vinyl-2-pyrrolidone (NVP), Methyl methacrylate (B99206) (MMA)Poly(NVP-co-MMA)Can be catalyzed by non-toxic clays like Maghnite-H+. researchgate.net
Precipitation CopolymerizationVinyl-imidazole, N-vinylpyrrolidonePoly(vinyl-imidazole-co-vinyl-pyrrolidone)Synthesis of water-soluble monomers in an organic solvent. semanticscholar.org
RAFT Emulsion PolymerizationN-vinylpyrrolidonePyrrolidone-functional diblock copolymer nanoparticlesSurfactant-free method for creating well-defined nanoparticles. semanticscholar.org

Modifiers and Additives in Polymer Systems

The reactive nature of the oxirane ring allows this compound to be used as a modifier and additive in various polymer systems, particularly in epoxy resins. Epoxy resins are thermosetting polymers that require a curing agent or hardener to form a crosslinked network. azom.com

When added to an epoxy resin formulation, the glycidyl group of this compound can co-react with the primary curing agent (such as an amine or anhydride) and the epoxy resin backbone. This incorporation can modify the properties of the cured resin. For instance, the polar pyrrolidinone group can enhance adhesion to substrates, improve toughness, and alter the solubility characteristics of the final material. It can also act as a reactive diluent, reducing the viscosity of the uncured resin to improve its processability and handling without the use of volatile organic compounds. google.com

Solvent Applications in Polymer Processing and Material Fabrication Research (e.g., NMP as a solvent)

The pyrrolidinone ring is the core structure of N-methyl-2-pyrrolidone (NMP), a powerful and widely used aprotic solvent. wikipedia.orgchemicalbook.com NMP is known for its high boiling point, thermal and chemical stability, and its ability to dissolve a wide range of organic and inorganic compounds, including many high-performance polymers. chemicalbook.com

In materials science research, NMP is a critical solvent for the processing and fabrication of advanced materials. Its strong solvency makes it ideal for:

Polymer Synthesis: It is used as a reaction solvent for the synthesis of polymers like polyimides and polyphenylene sulfide. chemicalbook.com

Membrane Production: NMP is widely used in the fabrication of semi-permeable membranes for applications such as ultrafiltration and reverse osmosis. eschemy.comp2infohouse.org

Electronics Manufacturing: In the electronics industry, NMP is used for cleaning and degreasing, as a photoresist stripper, and as a solvent for manufacturing lithium-ion battery electrodes by dissolving the polyvinylidene fluoride (PVDF) binder. wikipedia.org

Textile and Coating Industries: It serves as a solvent for surface treatment of textiles, resins, and in the formulation of paints and coatings. wikipedia.orgeschemy.com

The following table highlights the diverse solvent applications of NMP in polymer and materials science:

Industry/ApplicationSpecific UsePolymers/Materials Involved
PetrochemicalRecovery of hydrocarbons1,3-butadiene, acetylene, aromatics
PolymerSolvent for synthesis and processingPolyvinylidene fluoride (PVDF), polyamides, polyimides, polyesters, polystyrene, polyurethanes. eschemy.com
ElectronicsElectrode preparation for lithium-ion batteries, cleaning, photoresist stripping. p2infohouse.orgPolyvinylidene fluoride (PVDF). wikipedia.org
PharmaceuticalsFormulation of drugs for oral and transdermal delivery. wikipedia.orgnih.govVarious active pharmaceutical ingredients. nih.gov
CoatingsPaint stripper, solvent for resins and coatings. wikipedia.orgVarious resins and paints. eschemy.com

Catalytic and Medium-Dependent Applications of this compound

The unique bifunctional nature of this compound, possessing both a reactive oxirane (epoxide) ring and a polar aprotic pyrrolidinone core, has prompted investigations into its utility in advanced chemical synthesis and materials science. These explorations focus on its potential as a component in novel catalyst systems and as a solvent medium adhering to the principles of green chemistry.

Investigation as a Component in Novel Catalyst Systems

The high reactivity of the three-membered oxirane ring in this compound makes it a versatile precursor for the development of specialized catalyst systems. The ring-opening reactions of the epoxide group allow for its covalent attachment to solid supports or its modification to function as a ligand for catalytically active metal centers.

Research in this area has explored the immobilization of the molecule onto various substrates to create heterogeneous catalysts. The pyrrolidinone moiety can influence the catalytic activity by modifying the electronic environment of the active site or by influencing the solubility and stability of the catalyst. The ability of the pendent epoxide groups to undergo a variety of chemical reactions offers a pathway for the chemical modification of parent copolymers, which can be used for binding enzymes and other biologically active species.

The catalytic ring-opening of epoxides is a well-established method for the synthesis of a wide range of chemical compounds. In the context of this compound, this reactivity can be harnessed to create multifunctional catalysts. For instance, the epoxide can be opened by a nucleophile that is also a ligand, thereby creating a bifunctional molecule capable of coordinating to a metal and influencing the stereochemistry of a reaction.

Catalyst System ComponentFunction of this compoundPotential Application
Heterogeneous CatalystCovalently bound to a solid support via ring-opening of the oxirane.Flow chemistry, ease of catalyst separation and recycling.
Homogeneous CatalystModified to act as a ligand for a metal center.Asymmetric synthesis, influencing reaction selectivity.
Enzyme ImmobilizationServes as a linking agent to attach enzymes to a solid support.Biocatalysis, improved enzyme stability and reusability.

Solvent in Green Chemistry Methodologies

The principles of green chemistry encourage the use of safer solvents and the reduction of volatile organic compounds (VOCs). 2-Pyrrolidone and its derivatives are known for their strong dissolving power and high boiling points, making them attractive as industrial solvents. However, concerns over the toxicity of some derivatives, such as N-methyl-2-pyrrolidone (NMP), have driven the search for greener alternatives.

This compound presents several features that align with the goals of green chemistry. Its high boiling point reduces its volatility, thereby minimizing air pollution and worker exposure. The polar lactam structure provides good solvency for a range of substances.

A significant application in this context is its use as a reactive diluent . In formulations for coatings, adhesives, and composites, reactive diluents are used to reduce the viscosity of epoxy resins, improving their workability without the need for traditional, often volatile, solvents. The oxirane group of this compound can participate in the curing reaction of the epoxy resin, becoming incorporated into the final polymer matrix. This eliminates the release of the solvent into the atmosphere, a key advantage from an environmental and safety perspective.

The table below summarizes the properties of this compound relevant to its application as a green solvent or reactive diluent.

PropertyImplication for Green Chemistry
High Boiling PointLow volatility, reduced VOC emissions.
Strong SolvencyEffective in dissolving a wide range of solutes.
Reactive Oxirane GroupCan act as a reactive diluent, becoming part of the final product and eliminating solvent waste.
PolarityInfluences its miscibility with other solvents and its ability to dissolve polar compounds.

While direct, extensive research on this compound as a standalone green solvent is not widely published, its properties and the broader context of research into safer, pyrrolidone-based solvents and reactive diluents suggest its potential in advancing sustainable chemical processes.

Future Research Directions and Emerging Opportunities

Innovative Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of synthetic chemistry is increasingly driven by the need for efficiency, cost-effectiveness, and sustainability. Future research into the synthesis of 1-(2-oxiranylmethyl)-2-pyrrolidinone is expected to move beyond conventional methods towards greener and more innovative protocols.

Current synthesis often involves the reaction of 2-pyrrolidinone (B116388) with epichlorohydrin (B41342) in the presence of a base. chemicalbook.com While effective, this route can involve hazardous reagents and generate significant waste. Emerging research directions aim to address these limitations:

Green Chemistry Approaches: There is a significant opportunity to develop synthetic protocols that align with the principles of green chemistry. This includes exploring catalyst-free and solvent-free reaction conditions, such as mechanochemistry (grinding), which has been successfully applied to other 2-pyrrolidinone derivatives. researchgate.net Such methods can reduce reaction times, simplify workups, and minimize environmental impact. researchgate.net

Catalytic Innovations: The development of novel catalytic systems is a promising avenue. This could involve photocatalysis, which has been shown to enable unique transformations in cyclic amines, or the use of phase-transfer catalysts to improve reaction efficiency and selectivity under milder conditions. chemicalbook.comresearchgate.net

Bio-based Synthetic Routes: A paradigm shift towards sustainability involves utilizing renewable feedstocks. Research has demonstrated the biosynthesis of 2-pyrrolidone from L-glutamate via enzymatic processes. researchgate.netresearchgate.net Future work could focus on integrating these biotechnological steps with subsequent chemical transformations to create a chemo-enzymatic pathway to this compound from renewable resources.

Synthetic Aspect Conventional Method Future Innovative Directions Potential Advantages
Starting Materials Petrochemical-based 2-pyrrolidinone, Epichlorohydrin chemicalbook.comBio-derived 2-pyrrolidone (from glutamate) researchgate.netresearchgate.netSustainability, reduced carbon footprint
Reaction Conditions Use of solvents, strong bases chemicalbook.comSolvent-free (grinding), aqueous media researchgate.netReduced waste, improved safety
Catalysis Stoichiometric base, phase-transfer catalysts chemicalbook.comPhotocatalysis, enzymatic catalysis researchgate.netresearchgate.netHigh selectivity, mild conditions
Efficiency Moderate to good yieldsHigh atom economy, multicomponent reactions researchgate.netReduced steps, higher throughput

Exploration of Undiscovered Chemical Transformations and Reaction Pathways

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring, which is susceptible to nucleophilic attack. While ring-opening is a known transformation, a vast landscape of more complex and undiscovered reaction pathways remains to be explored.

The epoxide moiety serves as a versatile chemical handle for introducing a wide array of functional groups. tdl.org Future research will likely focus on harnessing this reactivity in novel ways:

Diverse Nucleophilic Ring-Opening: Systematic investigation into the ring-opening of the epoxide with a broad range of nucleophiles (e.g., thiols, azides, specialized amines, carbanions) is warranted. researchgate.nettdl.org This would generate a library of novel pyrrolidinone-containing molecules with diverse functionalities.

Platform for "Click Chemistry": The conversion of the epoxide to an azidohydrin is a key step toward accessing "click" chemistry platforms. tdl.org The resulting azide-functionalized pyrrolidinone can be efficiently coupled with various alkyne-containing molecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the modular synthesis of complex structures. tdl.org

Tandem and Cascade Reactions: Designing one-pot reactions where the initial epoxide ring-opening triggers subsequent intramolecular cyclizations or other transformations could lead to the rapid assembly of complex heterocyclic systems. Such cascade reactions are highly efficient, minimizing purification steps and maximizing molecular complexity.

Reactant Type Chemical Transformation Resulting Functional Group Potential Application
Amines/Azides Nucleophilic ring-openingAmino-alcohol, Azido-alcoholSynthesis of ligands, "Click" chemistry precursors tdl.org
Thiols Thiol-epoxy reactionThioether-alcoholBioconjugation, material crosslinking
Alcohols/Phenols EtherificationEther-alcoholModification of polymer properties
Carbon Nucleophiles C-C bond formationExtended carbon skeletonSynthesis of complex organic molecules nih.gov

Integration into Biomimetic and Bio-inspired Chemical Processes

Biomimetic chemistry seeks to emulate nature's principles to create novel molecules and systems. The structural motifs within this compound offer intriguing possibilities for bio-inspired design.

Peptidomimetic Scaffolds: The pyrrolidinone core is a lactam, a cyclic amide that shares structural features with the peptide bonds found in proteins. This similarity makes it an attractive scaffold for the design of peptidomimetics—molecules that mimic the structure and function of peptides but with enhanced stability against enzymatic degradation. nih.gov Future research could explore the use of this compound derivatives in building protease-resistant oligomers with defined secondary structures. nih.gov

Bioconjugation and Bio-inspired Materials: The epoxide group is an effective anchor for covalent attachment to biological molecules such as proteins and peptides. This opens up opportunities for creating bio-hybrid materials. Furthermore, polymers containing the hydrophilic and biocompatible pyrrolidinone group are known. mdpi.com This suggests that materials derived from this compound could be used to create bio-inspired surfaces, hydrogels, or nanoparticles for biomedical applications.

Rational Design of New Functional Materials Featuring Pyrrolidinone-Epoxide Motifs

The combination of a hydrophilic pyrrolidinone unit and a reactive epoxide makes this compound a highly valuable monomer for the rational design of advanced functional materials.

Advanced Polymers and Copolymers: This compound can be used as a primary monomer or a co-monomer in polymerization reactions. The resulting polymers would possess pendant pyrrolidinone groups, imparting hydrophilicity and specific solvent affinities, and reactive epoxide groups for subsequent crosslinking or functionalization. dur.ac.uk This post-polymerization modification strategy allows for precise tailoring of material properties. tdl.orgmdpi.com For instance, porous polymer microspheres with pyrrolidinone functionalities have been created by modifying poly(glycidyl methacrylate)-based copolymers. mdpi.com

Organic-Inorganic Hybrid Materials: The epoxide ring can react with surface groups on inorganic nanoparticles (e.g., metal oxides), enabling the creation of novel organic-inorganic hybrid materials. mdpi.com Such composites could combine the processability and functionality of the polymer with the unique magnetic, optical, or electronic properties of the inorganic component.

Functional Coatings and Adhesives: The epoxide group is a well-established component of high-performance coatings and adhesives due to its excellent crosslinking ability and adhesion properties. Incorporating the polar pyrrolidinone moiety could enhance adhesion to specific substrates, modify surface wettability, and improve compatibility with other formulation components.

Material Class Design Principle Key Features Potential Applications
Functional Polymers (Co)polymerization followed by post-polymerization modification of the epoxide. tdl.orgmdpi.comTunable hydrophilicity, thermal stability, reactive sites. mdpi.comSpecialty membranes, chromatography media, drug delivery carriers.
Hydrogels Crosslinking of polymers derived from the monomer.High water content, biocompatibility.Biomedical scaffolds, soft robotics.
Hybrid Materials Covalent bonding of the epoxide to inorganic nanoparticles. mdpi.comCombination of polymer and nanoparticle properties.Advanced sensors, magnetic materials, catalysts.
Coatings & Adhesives Formulation into epoxy resins.Enhanced adhesion, modified surface properties.High-performance industrial and electronic applications.

Q & A

Q. Synthetic Protocol :

  • Mix with bisphenol A diglycidyl ether (1:1 molar ratio), catalyze with triethylamine, and cure at 150°C for 2 hours .

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